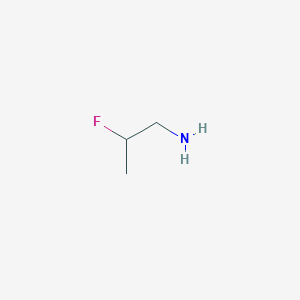

2-Fluoropropan-1-amine

Description

Significance of Fluorinated Amines in Modern Synthetic Methodologies

The introduction of fluorine into organic molecules, particularly amines, has become a cornerstone of modern medicinal and materials chemistry. researchgate.netmdpi.com Fluorinated amines are highly valued as building blocks for pharmaceuticals and agrochemicals. alfa-chemistry.com The presence of fluorine can dramatically alter a molecule's physicochemical properties in beneficial ways. nih.gov

One of the key advantages is enhanced metabolic stability. alfa-chemistry.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes and thereby prolonging the active life of a drug molecule within the body. nih.gov Furthermore, fluorine's high electronegativity can lower the basicity (pKa) of the amine group. cas.cn This modification can improve a drug's oral bioavailability by ensuring it remains in a more absorbable, neutral state in the digestive tract. nih.govcas.cn

Fluorination also typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. nih.govnih.gov These combined effects mean that the strategic placement of a fluorine atom can increase a drug's potency and efficacy. nih.govwhiterose.ac.uk

Modern synthetic methodologies for creating fluorinated amines include the hydrogenation reduction of fluorine-containing nitro compounds and the direct fluoroamination of alkenes, which efficiently installs both the fluorine and amine groups in a single step. alfa-chemistry.com Additionally, the use of fluorine isotopes, specifically Fluorine-18 (B77423), is critical for the synthesis of radiotracers for Positron Emission Tomography (PET), a non-invasive diagnostic imaging technique. nih.govresearchgate.net

Role of Chiral Fluorinated Amines as Advanced Synthetic Intermediates

When a fluorinated amine is chiral, meaning it exists in non-superimposable mirror-image forms (enantiomers), its utility as a synthetic intermediate becomes even more profound. cas.cn In drug development, the different enantiomers of a chiral molecule often exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. whiterose.ac.uk Consequently, the ability to synthesize a single, pure enantiomer of a chiral fluorinated amine is of paramount importance. ucj.org.ua

Chiral fluorinated amines serve as advanced building blocks for the asymmetric synthesis of complex, high-value molecules. cas.cnucj.org.ua Their use allows chemists to construct intricate molecular architectures with precise three-dimensional control. whiterose.ac.uk

Significant research has been dedicated to developing stereoselective methods for their synthesis. Notable strategies include:

The use of chiral auxiliaries , such as N-tert-butylsulfinyl imines, which guide the stereochemical outcome of a reaction and can be removed afterward. cas.cnbioorganica.com.ua

Biocatalysis , employing enzymes like amine transaminases (ATAs) or reductive aminases (RedAms) that can produce chiral amines with very high enantiomeric purity under mild conditions. whiterose.ac.uk

Asymmetric catalysis with transition metals, such as manganese-catalyzed asymmetric hydrogenation of fluorinated imines, which offers a direct and atom-economical route to optically active fluorinated amines. acs.org

These advanced intermediates are crucial for creating novel fluorinated amino acids, peptides, and other bioactive compounds with improved therapeutic profiles. nih.govbioorganica.com.ua

Research Scope and Objectives Pertaining to 2-Fluoropropan-1-amine

While extensive research into complex fluorinated molecules is common, foundational building blocks like this compound are essential starting points for synthesis and investigation. The primary research objectives concerning this compound are centered on its synthesis and its application as a versatile intermediate.

A documented method for producing this compound involves the ring-opening of 2-methylaziridine (B133172) with a fluoride (B91410) source. scholaris.ca This reaction can also produce the isomeric compound, 1-fluoropropan-2-amine, necessitating careful control and purification. scholaris.ca Given its chirality, a key objective is the development of efficient asymmetric syntheses to access the individual (R)- and (S)-enantiomers of this compound in high purity.

The broader research scope for this compound involves its use as a precursor to more complex target molecules. For instance, derivatives such as (+)-(S)-3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropan-1-amine have been synthesized as part of research into neuroprotective agents. acs.org The objectives of such research include:

Incorporation into Biologically Active Compounds: Using this compound as a building block to synthesize novel drug candidates. The specific location of the fluorine atom at the C-2 position, adjacent to the aminomethyl group, is expected to impart unique electronic and conformational properties to the final molecule, influencing its biological activity and metabolic profile.

Development of PET Radiotracers: The synthesis of Fluorine-18 labeled [¹⁸F]this compound would make it a valuable precursor for creating new PET imaging agents, building on established methods for labeling propanolamine (B44665) structures. acs.org

Probing Structure-Activity Relationships: Systematically incorporating this building block into known classes of compounds to study how this specific fluorination pattern affects biological function, providing valuable data for rational drug design.

Essentially, the research focus on this compound is less on its direct application and more on its potential as a simple, chiral, fluorinated fragment for the efficient construction of next-generation pharmaceuticals and research tools.

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 1494676-44-6 (S-isomer) | 2098116-13-1 sigmaaldrich.comenaminestore.com, 66679-40-1 aablocks.com |

| Molecular Formula | C₃H₈FN chemsrc.com | C₃H₈FN·HCl or C₃H₉ClFN sigmaaldrich.comenaminestore.com |

| Molecular Weight | 77.10 g/mol aablocks.comchemsrc.com | 113.56 g/mol sigmaaldrich.comenaminestore.com |

| Physical Form | Not specified (likely liquid) | Solid sigmaaldrich.com |

| IUPAC Name | (2S)-2-fluoropropan-1-amine | This compound;hydrochloride |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoropropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN/c1-3(4)2-5/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZZMLAMPPXMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoropropan 1 Amine and Analogous Architectures

Foundational Synthetic Approaches

The construction of simple fluoroamines often relies on robust and well-established chemical transformations. These foundational methods include reductive amination and the chemical modification of existing fluorinated precursors.

Reductive Amination Protocols for Fluoroamines

Reductive amination is a cornerstone method for amine synthesis, involving the reaction of a carbonyl compound with an amine followed by reduction of the resulting imine intermediate. For fluoroamines, this typically involves the use of a fluorinated ketone or aldehyde. A biomimetic approach to the reductive amination of fluorocarbonyl compounds has been demonstrated, highlighting a practical method for preparing fluorine-containing amines. nih.gov This process often utilizes simple reagents and experimental procedures, making it a valuable technique. nih.gov

In recent years, biocatalytic reductive amination has emerged as a powerful green alternative. NADPH-dependent reductive aminase enzymes (RedAms), particularly from fungal sources, have been successfully applied to the reductive amination of α-fluoroacetophenones. whiterose.ac.ukresearchgate.net These enzymes can utilize various amine donors, including ammonia (B1221849), methylamine, and allylamine, to produce primary and secondary β-fluoroamines with high conversion rates and excellent enantioselectivity. whiterose.ac.uk The success of these enzymatic reactions often depends on the effective competition of the imine intermediate for the enzyme's active site over the fluoroketone substrate. uniovi.es Researchers have developed toolboxes of natural RedAms to facilitate the synthesis of a diverse range of primary and secondary amines. researchgate.net

| Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| α-fluoroacetophenone | Ammonia | >90 | 85-99 |

| α-fluoroacetophenone | Methylamine | >90 | 85-99 |

| α-fluoroacetophenone | Allylamine | >90 | 85-99 |

| α,α-difluoroacetophenone | Ammonia | Variable | Variable |

| α,α-difluoroacetophenone | Methylamine | Variable | Variable |

Synthetic Derivatization from Precursor Molecules

Another fundamental strategy involves the synthesis of fluoroamines from readily available fluorinated building blocks. nih.govalfa-chemistry.com This approach leverages the existing C-F bond and modifies other parts of the molecule to introduce the amine functionality.

One common method is the derivatization of fluorinated alcohols. These precursors can be converted to the corresponding amines through multi-step sequences, often involving activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent.

Halofluorination of olefins is another route to create versatile fluorinated intermediates. beilstein-journals.orgresearchgate.net In this process, an alkene reacts to form a vicinal halofluoride, which contains two distinct reactive centers. beilstein-journals.org The carbon-halogen bond can be selectively targeted for nucleophilic substitution to introduce the amino group, while the C-F bond remains intact.

Furthermore, fluorinated amino acids can serve as precursors. For instance, fluorination of natural amino acids like alanine (B10760859) using reagents such as sulfur tetrafluoride (SF₄) can yield trifluoromethyl amines, demonstrating the conversion of a carboxyl group in a fluorinated precursor into an amine-containing moiety. youtube.comsoton.ac.uk Similarly, thiocarbamoyl fluorides, synthesized from amines and a carbon disulfide source, can be transformed into trifluoromethylamines via a desulfurinative fluorination process. nih.gov

Stereoselective Synthesis of Chiral Fluoroamines

The biological activity of many pharmaceuticals is dependent on the specific stereochemistry of the molecule. Consequently, the development of methods for the stereoselective synthesis of chiral fluoroamines is of paramount importance.

Enantioselective Fluorination Methodologies

Enantioselective fluorination involves the introduction of a fluorine atom into a prochiral molecule to create a chiral center with high enantiomeric purity. A prominent strategy is the fluorination of enamides. Using a chiral anionic phase-transfer catalyst, such as a BINOL-derived phosphate, enamides can be fluorinated with electrophilic fluorine sources like Selectfluor. figshare.comfigshare.com This reaction produces α-fluoroimines, which are versatile intermediates that can be readily converted to highly stereodefined β-fluoroamines. figshare.comfigshare.com

Similarly, chiral enamides can undergo highly π-facial and regioselective fluorination with N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). researcher.life The reaction proceeds through a β-fluoro-iminium cationic intermediate that can be trapped, leading to chiral α-fluoro-imides and optically enriched α-fluoro-ketones. researcher.life Catalytic asymmetric fluorination has also been achieved for substrates like oxindoles and α-cyano esters using chiral palladium complexes, affording the desired fluorinated products in good yields and with high to excellent enantioselectivities. nih.gov

| Substituent | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Phenyl | 2.5 | 85 | 91 |

| Benzyl | 2.5 | 80 | 96 |

| Allyl | 2.5 | 75 | 92 |

| Methyl | 2.5 | 78 | 85 |

Asymmetric Catalysis in the Construction of Fluoroamines

Asymmetric catalysis provides a powerful means to construct chiral fluoroamines by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A variety of transition-metal-catalyzed reactions have been developed for this purpose.

For example, a highly enantio- and diastereoselective Mannich reaction using fluorinated aromatic ketones has been developed with a dinuclear Zn-Prophenol catalyst. nih.govnih.gov This method allows for the direct construction of β-fluoroamine motifs with excellent stereocontrol, providing an efficient route to medicinally relevant chiral building blocks. nih.gov

Asymmetric hydrogenation is another key technology. wiley-vch.de Chiral rhodium complexes, often employing enantiopure phosphorus ligands, are effective for the asymmetric hydrogenation of various unsaturated precursors. rsc.org Specifically, the Rh/bisphosphine-thiourea catalyzed asymmetric hydrogenation of unprotected N-H imines has been shown to produce chiral amines in high yields and enantioselectivities. nih.gov Manganese-catalyzed asymmetric hydrogenation of N-sulfonyl ketimines also represents a viable route to chiral fluorinated amines. researchgate.net

| Fluoroketone Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |

|---|---|---|

| α-Fluoro-propiophenone | >20:1 | 98 |

| α-Fluoro-acetophenone | 10:1 | 99 |

| 2-Fluoro-1-(4-bromophenyl)ethan-1-one | >20:1 | 99 |

| 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | 15:1 | 98 |

Chemoenzymatic Cascade Strategies

ω-Transaminases (ω-TAs) are particularly valuable enzymes in these cascades for the synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov These enzymes can be used for the asymmetric synthesis of fluorinated amines from fluoroketones. semanticscholar.orgnih.gov However, the reaction equilibrium often disfavors product formation. mdpi.comnih.gov To overcome this limitation, various strategies have been developed, such as in situ product removal (ISPR) or coupling the transamination with a subsequent, irreversible step. semanticscholar.org

Multi-enzyme cascades have been designed to produce chiral secondary amines from simple starting materials. For instance, a cascade involving a carboxylic acid reductase (CAR), a transaminase (TA), and an imine reductase (IRED) has been developed, with all necessary cofactors supplied by a whole-cell system. manchester.ac.uk The combination of transaminases with other enzymes like monoamine oxidase variants has also enabled highly regio- and stereoselective syntheses of a range of chiral amines. researchgate.net These integrated cascade systems represent a frontier in the sustainable and efficient synthesis of complex chiral fluoroamines. whiterose.ac.uk

Chiral Auxiliary and Ligand-Directed Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. This strategy has been effectively applied to the synthesis of chiral fluorinated amines.

One of the most successful classes of chiral auxiliaries for amine synthesis is the N-tert-butanesulfinyl group. This approach involves the reaction of fluorinated ketones or aldehydes with N-tert-butanesulfinamide to form N-sulfinyl imines. Subsequent stereoselective reduction of the C=N double bond or addition of an organometallic reagent establishes the new chiral center with high diastereoselectivity. The sulfinyl group directs the incoming nucleophile or hydride to one face of the imine, and its facile acidic cleavage yields the desired chiral amine. This method is noted for its broad substrate scope and operational simplicity.

Another widely used class of chiral auxiliaries is the oxazolidinones, popularized by David Evans. An N-acylated oxazolidinone can be fluorinated at the α-position using an electrophilic fluorine source. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to highly diastereoselective fluorination. Subsequent removal of the auxiliary reveals the chiral α-fluoro carbonyl compound, which can be further converted to the target β-fluoroamine through reduction of the carbonyl and amination steps.

Ligand-directed synthesis, in contrast, utilizes a chiral ligand to coordinate with a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. This catalytic approach is highly efficient as only a small amount of the chiral ligand is needed. For the synthesis of fluorinated amines, chiral palladium complexes have been used to catalyze the enantioselective fluorination of β-ketoesters, which are precursors to β-fluoroamines. The design of the chiral ligand is critical for achieving high enantioselectivity.

| Chiral Auxiliary | Key Intermediate | Typical Reaction | Advantage |

|---|---|---|---|

| N-tert-Butanesulfinamide | N-tert-Butanesulfinyl imine | Asymmetric reduction or organometallic addition | High stereoselectivity, broad scope, easy removal |

| Evans Oxazolidinone | N-acyl oxazolidinone enolate | Asymmetric electrophilic fluorination | Excellent diastereoselectivity |

| Pseudoephedrine | Pseudoephedrine amide enolate | Asymmetric alkylation/fluorination | High diastereoselectivity, recoverable auxiliary |

Advanced Methodologies for Carbon-Fluorine Bond Formation in Amine Systems

Directly forming the carbon-fluorine bond in the presence of an amine functionality requires robust and selective methodologies. Recent advancements have provided several powerful strategies to achieve this transformation.

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. A common route to β-fluoroamines like 2-fluoropropan-1-amine is through the ring-opening of an activated aziridine (B145994) with a nucleophilic fluoride source. Aziridines, three-membered nitrogen-containing rings, can be activated by an N-protecting group. Treatment with a fluoride source, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), leads to the regioselective opening of the ring to yield the corresponding β-fluoroamine. organic-chemistry.org

Another important nucleophilic strategy is the deoxyfluorination of amino alcohols. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert a hydroxyl group into a fluorine atom. researchgate.netnih.gov For the synthesis of this compound, this would involve the fluorination of a propanolamine (B44665) derivative. The reaction often proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group. nih.gov

Electrophilic fluorination utilizes reagents that deliver a cationic fluorine equivalent ("F+"). These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are particularly effective for the fluorination of electron-rich species like enolates, enamines, or carbanions. wikipedia.org

For amine-containing systems, a common strategy involves the conversion of a protected amine into an enamine or an enolate equivalent. For example, a protected β-amino ketone can be deprotonated to form an enolate, which then reacts with an electrophilic fluorine source to install the fluorine atom at the α-position. Subsequent reduction of the ketone yields the β-fluoroamine architecture. This approach has been used for the synthesis of various fluorinated amino acid derivatives. mdpi.comnih.gov An electrochemical approach can also be used to generate enamine intermediates from saturated protected amines, which are then fluorinated to give β-fluoroamine products.

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly reactive, crystalline solid, safer than F2 gas |

| N-Fluorobenzenesulfonimide | NFSI | Stable solid, widely used for fluorinating carbon nucleophiles |

Aminofluorination is a powerful reaction that introduces both an amine and a fluorine atom across a double bond in a single step. nih.gov This provides a highly atom-economical route to β-fluoroamines from simple alkenes. Various catalytic systems have been developed to achieve this transformation with high regio- and stereoselectivity.

Copper-catalyzed intermolecular aminofluorination of alkenes has emerged as a robust method. nih.govduke.edu These reactions often use a nitrogen source, such as N,N-dialkylhydroxylamines, and a nucleophilic fluoride source like Et3N·3HF. nih.gov The reaction proceeds through a proposed mechanism involving electrophilic amination of the alkene followed by nucleophilic fluorination. nih.gov This method is advantageous for its mild conditions and tolerance of diverse functional groups. nih.gov Similarly, iodine-based catalytic systems have been developed for the regio- and enantioselective intermolecular aminofluorination of α-trifluoromethyl styrenes. chemrxiv.org Intramolecular versions of this reaction are also valuable for synthesizing fluorinated nitrogen heterocycles. wordpress.com

This strategy involves the cleavage of a C-C bond within a cyclic amine, followed by the installation of a fluorine atom. This "deconstructive" approach transforms readily available cyclic amine scaffolds into valuable acyclic fluoroamine building blocks.

A silver-mediated ring-opening fluorination of cyclic amines like N-substituted piperidines has been reported. nih.gov The proposed mechanism involves oxidation of the cyclic amine to an iminium ion, which is trapped by water to form a hemiaminal. This intermediate undergoes a homolytic ring-opening to generate a primary radical, which is then trapped by an electrophilic fluorine source like Selectfluor to yield the fluorinated acyclic amine. nih.gov This method allows for the transformation of simple cyclic amines into linear chains with a terminal fluorine atom and an amine functionality. nih.gov Another approach uses difluorocarbene to enable the ring-opening functionalization of unstrained cyclic amines, creating diverse acyclic architectures. nih.govresearchgate.net

Late-stage fluorination (LSF) refers to the introduction of a fluorine atom into a complex, often biologically active, molecule at a late point in its synthesis. acs.orgnih.gov This is a highly desirable strategy in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound without the need for a lengthy de novo synthesis.

For amine-containing molecules, LSF often targets the activation of C-H bonds. Palladium-catalyzed C(sp³)–H fluorination has been achieved using directing groups that position the catalyst in proximity to the target C-H bond. rsc.org Another strategy involves an electrochemical Shono oxidation to create an enamine from a protected amine, which is then fluorinated at the β-position. This site-specific method is valuable for modifying complex molecules containing amine motifs. Photocatalysis has also emerged as a powerful tool for LSF, enabling the decarboxylative fluorination of amino acids and the fluorination of aliphatic C-H bonds under mild conditions. nih.govsemanticscholar.org

Radiochemical Synthesis of Fluorine-18 (B77423) Labeled this compound Analogues

The synthesis of ¹⁸F-labeled this compound and its analogues for PET imaging requires specialized radiochemical techniques that can accommodate the short half-life of the isotope. The primary methods involve the direct radiofluorination of a suitable precursor or the use of an ¹⁸F-labeled prosthetic group that is subsequently attached to the amine-containing molecule.

The direct labeling of fluoroalkyl amines with fluorine-18 typically involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on an appropriate precursor molecule. nih.gov For the synthesis of [¹⁸F]this compound, a common strategy would involve a precursor such as 1-amino-2-propanol, where the hydroxyl group is converted into a better leaving group, for instance, a tosylate or mesylate. To prevent unwanted side reactions with the amine group during fluorination, it is often necessary to use a protecting group, such as phthalimide (B116566).

Two general methods for the synthesis of [¹⁸F]fluoroalkyl amines have been reported. The first involves the use of phthalimide-protected alkyl precursors. The second approach is the reduction of an [¹⁸F]fluoroalkyl azide. rsc.org

A typical reaction sequence for the direct labeling of a this compound analogue would proceed as follows:

Precursor Synthesis : A suitable precursor, such as N-(2-tosyloxypropyl)phthalimide, is synthesized.

Radiofluorination : The precursor is reacted with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base such as potassium carbonate. The [¹⁸F]fluoride ion displaces the tosyloxy group via an Sₙ2 reaction.

Deprotection : Following the radiofluorination step, the phthalimide protecting group is removed, commonly through acid hydrolysis, to yield the final [¹⁸F]this compound analogue.

The table below summarizes typical conditions and outcomes for the direct radiolabeling of fluoroalkyl amines.

| Precursor Type | Leaving Group | Protecting Group | Typical Radiochemical Yield (RCY) | Synthesis Time |

| Alkyl Sulfonate | Tosylate/Mesylate | Phthalimide | 20-40% (decay-corrected) | 60-90 minutes |

| Alkyl Halide | Bromo/Iodo | Boc/Trityl | 15-35% (decay-corrected) | 50-80 minutes |

This table presents generalized data based on common radiolabeling procedures for fluoroalkyl amines.

An alternative to direct radiofluorination is the use of ¹⁸F-labeled prosthetic groups. This indirect labeling method involves first synthesizing a small, reactive ¹⁸F-labeled molecule (the prosthetic group), which is then conjugated to the target molecule, in this case, an amine. nih.gov This approach is particularly useful for labeling sensitive biomolecules that may not withstand the conditions of direct fluorination. nih.gov

Common prosthetic groups for labeling amines are activated esters, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), and isothiocyanates. These groups readily react with primary and secondary amines to form stable amide or thiourea (B124793) bonds, respectively.

The general steps for using a prosthetic group to label an amine are:

Synthesis of the Prosthetic Group : The ¹⁸F-labeled prosthetic group is synthesized. For example, [¹⁸F]SFB is prepared by the radiofluorination of its trimethylammonium or nitro precursor.

Conjugation : The purified ¹⁸F-prosthetic group is then reacted with the amine-containing molecule. For this compound, this would involve a reaction between the prosthetic group and the primary amine of the target molecule.

Purification : The final ¹⁸F-labeled product is purified to remove any unreacted starting materials and byproducts.

The following table details some common prosthetic groups used for labeling amines.

| Prosthetic Group | Reactive Moiety | Bond Formed with Amine | Precursor for Radiolabeling |

| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Activated Ester | Amide | 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate |

| 4-[¹⁸F]Fluorobenzaldehyde | Aldehyde | Imine (followed by reduction to amine) | 4-formyl-N,N,N-trimethylanilinium triflate |

| N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) | Maleimide | Thioether (with a thiol-modified amine) | N-(2-aminoethyl)maleimide precursor |

This table provides examples of prosthetic groups and their characteristics relevant to the radiolabeling of amine-containing molecules.

Chemical Reactivity and Organic Transformations of 2 Fluoropropan 1 Amine

Functionalization Reactions Involving the Amine Moiety

The primary amine group of 2-fluoropropan-1-amine and related β-fluoroamines is a key site for synthetic modification. It can readily undergo standard transformations such as acylation, sulfonylation, and alkylation to create a diverse range of derivatives. These reactions are fundamental in medicinal chemistry for synthesizing analogs of bioactive compounds.

For instance, the amine can be acylated with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. These functionalizations are often straightforward, though the electron-withdrawing nature of the β-fluorine atom can slightly modulate the amine's nucleophilicity compared to its non-fluorinated counterparts. nottingham.ac.uk While specific studies on this compound are limited, the reactions of analogous β-fluoroamines are well-documented. For example, N-protection of β-fluoroamines with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is a common step in their synthesis and further transformation. nih.gov

Table 1: Representative Functionalization Reactions of β-Fluoroamines

| Reaction Type | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(2-fluoropropyl)acetamide | Amide formation, peptide synthesis |

| Sulfonylation | Tosyl Chloride | N-(2-fluoropropyl)-4-methylbenzenesulfonamide | Synthesis of sulfonamides |

| N-Protection | Boc Anhydride | tert-butyl (2-fluoropropyl)carbamate | Protection for multi-step synthesis nih.gov |

| Reductive Amination | Acetaldehyde, NaBH(OAc)₃ | N-ethyl-2-fluoropropan-1-amine | Alkylation to form secondary amines acs.org |

Reactions Facilitated by Carbon-Fluorine Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a significant challenge. Consequently, reactions involving the cleavage of the C-F bond in saturated monofluoroalkanes like this compound typically require harsh conditions or specialized catalytic systems.

Research in this area often focuses on using strong Lewis acids, transition metal complexes, or photoredox catalysis to facilitate C-F bond cleavage. mdpi.comnih.gov For example, Lewis acids such as boron trifluoride (BF₃) can coordinate to the fluorine atom, weakening the C-F bond and promoting its cleavage to form a carbocation intermediate, which can then undergo further reactions like Friedel-Crafts alkylation. nih.gov Organoaluminum compounds have also been shown to enable C-F bond functionalization under mild conditions by exploiting the high stability of the resulting aluminum-fluorine (Al-F) bond as a thermodynamic driving force. researchgate.net While these methods have been applied to various alkyl fluorides, their specific application to this compound would need to contend with potential competing reactions at the amine functionality.

Ring-Opening Reactions of Fluorinated Aziridines Yielding Fluoroamine Derivatives

A primary synthetic route to β-fluoroamines, including this compound, involves the nucleophilic ring-opening of aziridines. nih.gov Aziridines, three-membered rings containing a nitrogen atom, are strained and thus susceptible to ring-opening by nucleophiles. Using a fluoride (B91410) source as the nucleophile provides a direct method for installing the fluorine atom.

The regioselectivity of the ring-opening (i.e., which carbon the fluoride attacks) is a critical aspect and can be controlled by the substituents on the aziridine (B145994) ring and the reaction conditions. nih.govresearchgate.net For N-activated aziridines, the reaction with a fluoride source like hydrogen fluoride (HF) or its equivalents (e.g., Olah's reagent, Pyridine-HF) leads to the formation of a trans-β-fluoroamine. nih.gov Lewis acid catalysis can also be employed to promote the reaction and control its regio- and stereoselectivity. organic-chemistry.orgnih.govucla.edu For instance, the hydrofluorination of N-protected 2-methylaziridine (B133172) would be a direct pathway to protected this compound. organic-chemistry.orgorganic-chemistry.org

Table 2: Synthesis of β-Fluoroamines via Aziridine Ring-Opening

| Aziridine Precursor Example | Fluoride Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Tosyl-2-methylaziridine | Pyridine-HF-KF | Heat | N-Tosyl-2-fluoropropan-1-amine | nih.gov |

| N-Boc-2-phenylaziridine | Benzoyl fluoride / HFIP | Lewis Base (e.g., DBU) | N-Boc-2-fluoro-1-phenylethan-1-amine | organic-chemistry.orgnih.gov |

| meso N-Picolinamide aziridine | PhCOF / HFIP | (salen)Co / Ti(IV) | Enantioenriched trans-β-fluoroamine | ucla.edu |

| Activated aziridine-2-carboxylates | [¹⁸F]Fluoride | TEAHCO₃, Microwave | α-[¹⁸F]fluoro-β-alanine | nih.gov |

Mechanistic Investigations of Reactions Involving Fluorinated Amine Substrates

Understanding the reaction mechanisms is crucial for developing new synthetic methods and explaining the observed reactivity and selectivity of fluorinated amines.

Radical reactions offer unique pathways for the functionalization of fluorinated amines. Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nottingham.ac.ukmdpi.com For example, an aminyl radical can be generated from an amine derivative, which can then participate in cyclizations or intermolecular reactions. nih.gov The strong electron-withdrawing effect of fluorine atoms can influence the stability and reactivity of these radical intermediates. nottingham.ac.uk In some cases, the reaction proceeds through a radical addition to an alkene, followed by fluorination of the resulting carbon-centered radical. nih.gov Another pathway involves the generation of a radical which then undergoes a hydrogen atom transfer (HAT) or a fragmentation-fluorination cascade. researchgate.netnsf.gov

Transition metals, particularly palladium, rhodium, and copper, are extensively used to catalyze transformations involving fluorinated organic molecules. chinesechemsoc.org Palladium-catalyzed cross-coupling reactions, for example, can form C-C or C-N bonds. While C-F bond activation by transition metals is challenging, processes initiated by other events, such as C-H activation or coordination to the amine, can lead to subsequent C-F bond cleavage through pathways like β-fluoride elimination. researchgate.netrsc.org Copper-catalyzed reactions have been developed for the aminofluorination of alkenes, where a copper catalyst mediates the addition of both an amine and a fluorine atom across a double bond, likely proceeding through radical intermediates. nih.gov Palladium catalysis has also been used in the fluorinative bifunctionalization of aziridines, providing another route to complex fluoroamines. researchgate.netresearchgate.net

The fluorine atom at the β-position exerts a powerful influence on the reactivity of this compound through a combination of inductive and stereoelectronic effects.

Inductive Effect : Fluorine is the most electronegative element, and its presence causes a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, decreasing the electron density on the adjacent carbon and, to a lesser extent, on the nitrogen atom. masterorganicchemistry.comlibretexts.org A primary consequence is a significant reduction in the basicity (pKa) of the amine group. yuntsg.comresearchgate.net The pKa of a β-fluorinated amine is typically 1-2 units lower than its non-fluorinated analog, which affects its nucleophilicity and behavior in biological systems. ucla.educhemrxiv.org This deactivation can also be synthetically useful, for example, by preventing the amine from undergoing undesired oxidation during photoredox-catalyzed reactions. nottingham.ac.uk

Stereoelectronic Effects : Beyond simple induction, stereoelectronic effects involving the C-F bond can influence molecular conformation and reactivity. The gauche effect is a well-known phenomenon where a gauche conformation (60° dihedral angle) between two vicinal electronegative substituents is preferred over the anti conformation. In this compound, a gauche arrangement between the C-F bond and the C-N bond is expected to be populated, influencing the molecule's three-dimensional shape. This conformational preference can affect substrate recognition by enzymes or catalysts and the stereochemical outcome of reactions. chemrxiv.org

Computational and Theoretical Investigations Pertaining to 2 Fluoropropan 1 Amine Architectures

Conformational Analysis and Stereoelectronic Influence

The three-dimensional structure of 2-fluoropropan-1-amine is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy level. The relative stability of these conformers is largely determined by stereoelectronic effects, particularly the fluorine gauche effect, and other non-covalent intramolecular interactions.

A pivotal factor in the conformational preference of 1,2-disubstituted alkanes containing electronegative atoms is the "gauche effect." This phenomenon describes the tendency for a molecule to adopt a conformation where the two substituents reside at a dihedral angle of approximately 60° (gauche) rather than the sterically less hindered 180° (anti) arrangement. wikipedia.orgnih.gov For molecules with a β-fluoroamine motif, such as this compound, this effect is particularly significant in dictating the orientation around the central carbon-carbon bond. researchgate.netacs.org

The gauche preference is attributed to a combination of stabilizing electronic interactions. The primary explanation is hyperconjugation, where electron density is donated from a C-H bonding orbital (σ) into the adjacent, low-lying C-F anti-bonding orbital (σ). wikipedia.orgchemeurope.com This σ(C-H) → σ(C-F) interaction is maximized in the gauche arrangement, leading to stabilization. researchgate.net An additional contribution comes from the bent bond model, which suggests that the high electronegativity of fluorine increases the p-orbital character of the C-F bonds, and the resulting orbital overlap is better compensated in a gauche conformation. wikipedia.orgchemeurope.com

In systems like 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer by 2.4 to 3.4 kJ/mol. chemeurope.com This stabilizing effect is expected to be a dominant force in the conformational equilibrium of this compound, favoring structures where the fluorine atom and the aminomethyl group are in a gauche relationship. This stereoelectronic control element is powerful for preorganizing molecular topology with minimal steric impact. acs.orgd-nb.info The interplay between hyperconjugation and steric (Pauli) repulsion ultimately determines the conformational outcome; for the small fluorine atom, steric repulsion is generally not strong enough to override the stabilizing gauche preference. nih.gov

Beyond the gauche effect, the conformational landscape of this compound is shaped by a network of other intramolecular interactions. These include potential hydrogen bonds, dipole-dipole interactions, and steric hindrance from the methyl group. The most analogous compound extensively studied is 2-fluoroethylamine, for which detailed computational and spectroscopic analyses have been performed. researchgate.net

For 2-fluoroethylamine, five distinct conformers have been identified, with their relative stabilities determined through variable temperature FT-IR spectroscopy in liquid xenon. researchgate.net The notation describes the dihedral angle of the heavy atoms (N-C-C-F) as either Gauche (G) or Trans (T), and the orientation of the nitrogen lone pair relative to the C-F bond as gauche (g/g') or trans (t). The most stable conformer was found to be Gg', where a stabilizing intramolecular interaction, akin to a weak hydrogen bond between the amino group and the fluorine atom, is possible. researchgate.netsigmaaldrich.com

This N-H···F interaction, along with the aforementioned gauche effect, significantly stabilizes this conformation. Other conformers are higher in energy due to less favorable stereoelectronic arrangements or destabilizing steric interactions. researchgate.net In this compound, the additional methyl group introduces further steric constraints that would influence the relative energies of the possible conformers, making computational analysis even more critical for predicting the most stable geometries. The potential for intramolecular hydrogen bonding involving organic fluorine has been convincingly established and can be detected through advanced NMR methodologies and DFT calculations. nih.govjchemrev.comnih.gov

Advanced Quantum Chemical Calculation Methodologies

To accurately model the subtle energetic differences between the conformers of this compound, sophisticated quantum chemical methods are required. These computational techniques can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. bragitoff.com For studying fluoroamine systems, DFT is widely used to perform geometry optimizations, calculate vibrational frequencies, and determine the relative energies of conformers. nih.govresearchgate.net

A variety of exchange-correlation functionals are available within the DFT framework. The B3LYP hybrid functional is one of the most commonly used for organic molecules, often providing reliable results for geometries and relative energies when paired with an appropriate basis set, such as the Pople-style 6-31G(d,p) or larger. researchgate.netinpressco.comnih.gov Studies on the closely related 2-fluoroethylamine have successfully employed the B3LYP method with large basis sets (up to aug-cc-pVTZ) to predict conformational stabilities. researchgate.net DFT calculations are also instrumental in corroborating experimental findings, such as the presence of intramolecular hydrogen bonds detected by NMR. nih.gov

Ab initio ("from the beginning") methods are based on first principles of quantum mechanics without empirical parameterization. The simplest of these is the Hartree-Fock (HF) method, which provides a foundational approximation by treating each electron in the mean field of all others. researchgate.netbragitoff.com However, HF systematically neglects electron correlation—the way electrons avoid each other—which can be critical for accurately describing weak intramolecular interactions. bragitoff.comquora.com

To improve upon the HF method, post-Hartree-Fock methods have been developed. Among the most common is Møller-Plesset (MP) perturbation theory, which treats electron correlation as a perturbation to the HF solution. mpg.defaccts.de Second-order Møller-Plesset theory (MP2) is a popular choice that captures a significant portion of the correlation energy and often provides more accurate results than DFT for systems governed by dispersion and other weak interactions. nih.gov For 2-fluoroethylamine, MP2 calculations with the 6-311+G(d,p) basis set were used to determine structural parameters and predict conformational stabilities, providing valuable data for comparison with experimental results. researchgate.net

The selection of an appropriate electronic structure method is crucial for obtaining reliable theoretical predictions for fluoroamine systems. The choice involves a trade-off between accuracy and computational expense. While methods like MP2 are often more reliable for non-covalent interactions that influence conformer stability, they are computationally more demanding than DFT. mpg.denih.gov

For many applications involving organic molecules, modern DFT functionals, especially those that include corrections for dispersion forces (e.g., B3LYP-D3), can provide accuracy approaching that of MP2 at a fraction of the computational cost. researchgate.net The Hartree-Fock method, while computationally efficient, is generally insufficient on its own for quantitative predictions of conformer energies due to its neglect of electron correlation. bragitoff.comarxiv.org

Ultimately, a comprehensive computational study of a fluoroamine like this compound would ideally involve a multi-pronged approach. Geometries could be optimized using a robust DFT functional like B3LYP or a modern alternative, paired with a flexible, polarized basis set (e.g., 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ). researchgate.net To obtain more accurate relative energies between conformers, single-point energy calculations could then be performed using a higher level of theory, such as MP2 or even more advanced coupled-cluster methods, on the DFT-optimized geometries. Benchmarking these theoretical results against experimental data, where available, is the gold standard for validating the chosen computational protocol. arxiv.org

Computational and Theoretical Investigations of this compound Inaccessible in Current Scientific Literature

Despite a thorough search for computational and theoretical studies pertaining to the chemical compound this compound, no specific research data was found to populate the requested article structure. Investigations into computational predictions of its spectroscopic parameters and the modeling of its reaction mechanisms appear to be absent from available scientific literature.

Detailed searches were conducted to find information regarding the computational prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts and the theoretical determination of coupling constants for this compound. While general methodologies for these types of calculations on fluorinated organic compounds are well-established, specific studies applying these methods to this compound could not be located. Consequently, no data tables or detailed research findings on its predicted spectroscopic parameters can be provided.

Similarly, an extensive search for computational modeling of the mechanistic aspects of this compound yielded no results. There is no available research on transition state analysis, reaction pathway mapping, thermodynamic energy profiles, or kinetic control elements for reactions involving this specific compound.

Applications of 2 Fluoropropan 1 Amine As a Versatile Synthetic Building Block

Utility as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are optically pure compounds that serve as starting materials in the synthesis of complex, single-enantiomer products, which is particularly crucial in the pharmaceutical industry where the chirality of a drug molecule dictates its interaction with biological targets. nih.govenamine.net 2-Fluoropropan-1-amine serves as an exemplary chiral building block, providing a synthetically accessible source of a fluorinated three-carbon unit with a defined stereocenter.

The primary amine functionality of this compound allows for a wide array of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. These reactions enable its seamless integration into larger molecular frameworks, such as peptides, alkaloids, and other biologically active compounds. The presence of the fluorine atom at the C-2 position introduces specific conformational constraints and alters the electronic properties of the molecule, which can be leveraged to fine-tune the biological activity and metabolic profile of the final product. The demand for such specialized chiral intermediates is driven by the need to improve drug efficacy and reduce off-target effects. nih.gov

The synthesis of these building blocks can be achieved through various methods, including asymmetric synthesis, which creates the desired enantiomer from non-chiral starting materials using chiral catalysts, or through the resolution of racemic mixtures. enamine.netnottingham.ac.uk The availability of enantiomerically pure this compound is thus a critical prerequisite for its application in advanced organic synthesis.

| Feature | Synthetic Utility | Impact on Target Molecule |

|---|---|---|

| Chiral Center | Provides stereochemical control in subsequent reactions. | Ensures stereospecific interactions with biological targets (e.g., enzymes, receptors). |

| Primary Amine Group | Acts as a versatile handle for transformations like amidation, alkylation, and imine formation. | Allows for covalent linkage to peptides, scaffolds, and other molecular backbones. |

| β-Fluorine Atom | Influences the reactivity and pKa of the amine group through inductive effects. | Can enhance metabolic stability, modulate lipophilicity, and improve binding affinity. mdpi.com |

Facilitating the Synthesis of Complex Fluorinated Molecular Scaffolds

Molecular scaffolds are the core structures of molecules upon which various functional groups are appended to create derivatives with diverse properties. The construction of novel and complex fluorinated scaffolds is a major focus in drug discovery. Simple, fluorinated building blocks like this compound are instrumental in this process, serving as foundational elements for more elaborate structures.

The incorporation of the 2-fluoropropyl moiety can be used to generate complex scaffolds that would be difficult to synthesize using direct fluorination methods, which often lack regioselectivity and can be harsh. For instance, building blocks derived from fluorinated sources can be used in biological systems to create complex natural products. Research has shown that fluorinated extender units like fluoromalonyl-CoA can be incorporated into polyketide backbones by engineered synthases, demonstrating a pathway for creating complex fluorinated natural products from simple fluorinated precursors. nih.gov Similarly, in synthetic chemistry, this compound can be employed in multi-component reactions to rapidly assemble complex molecular architectures containing a fluorinated stereocenter.

Furthermore, fluorinated amines are valuable in the construction of specialized materials, such as fluorophores. The synthesis of fluorinated BODIPY dyes, for example, involves building a complex heterocyclic scaffold where the fluorine atoms can be used to tune the photophysical properties and solubility of the dye. mdpi.com A building block like this compound could be envisioned as a precursor for side chains or functional groups attached to such scaffolds to modulate their properties.

Contributions to the Development of Fluorinated Amino Compounds in Catalysis

Beyond their role as structural components, chiral fluorinated amines derived from precursors like this compound are increasingly recognized for their utility in catalysis. The electronic effect of the fluorine atom significantly influences the properties of the adjacent amino group, a feature that can be harnessed to develop novel and more efficient catalysts.

The introduction of a fluorine atom at the β-position to a nitrogen center lowers the basicity (pKa) of the amine due to the powerful electron-withdrawing inductive effect of fluorine. This modulation of basicity and nucleophilicity is critical in many catalytic cycles. For example, in organocatalysis, the precise basicity of an amine catalyst can determine the rate and selectivity of the reaction. By strategically placing fluorine atoms, chemists can fine-tune the electronic nature of the catalyst to optimize its performance for a specific transformation. Computational analyses have shown that appending fluorine-containing groups can reduce the basicity of an amine center by several pKa units. rsc.org

Asymmetric catalysis, the process of using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is a cornerstone of modern chemical synthesis. Chiral primary amines and their derivatives are a well-established class of organocatalysts that often operate through the formation of enamine or iminium ion intermediates. mdpi.com

The development of fluorinated chiral amine catalysts represents a significant advancement in this field. The electronic modifications imparted by fluorine can enhance the stability of catalytic intermediates and influence the transition states that govern stereoselectivity. For example, chiral primary amine catalysts have been successfully employed in the asymmetric α-fluorination of ketones and aldehydes. nih.gov In these systems, the catalyst forms a chiral enamine with the substrate, which then reacts with an electrophilic fluorine source. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

By incorporating a fluorinated chiral amine motif, such as one derived from this compound, into a larger catalyst scaffold (e.g., a cinchona alkaloid or a bifunctional thiourea (B124793) catalyst), it is possible to achieve higher levels of enantioselectivity. researchgate.net The unique steric and electronic profile of the fluorinated moiety can create a more organized and selective transition state, leading to improved catalytic efficiency and stereocontrol in a variety of important chemical transformations.

| Reaction Type | Role of Fluorinated Amine Catalyst | Typical Outcome | Reference |

|---|---|---|---|

| Mannich Reaction | Forms a chiral enamine intermediate with a ketone/aldehyde, directing the stereoselective addition to an imine. | Enantio- and diastereoselective synthesis of β-amino carbonyl compounds. | nih.gov |

| Michael Addition | Activates the nucleophile (via enamine formation) and directs its conjugate addition to an α,β-unsaturated system. | Formation of chiral carbon-carbon bonds with high enantiomeric excess. | mdpi.com |

| α-Fluorination | A chiral primary amine catalyst activates ketones via enamine formation for reaction with an electrophilic fluorine source. | Generation of quaternary fluorine-containing stereocenters with high enantioselectivity. | nih.govacs.org |

| Aldol Reaction | Catalyzes the stereoselective reaction between an enamine donor and an aldehyde acceptor. | Synthesis of chiral β-hydroxy carbonyl compounds. | mdpi.com |

Q & A

Q. Can this compound serve as a precursor for fluorinated heterocycles or metal-organic frameworks (MOFs)?

- Methodology : Explore cyclization reactions (e.g., forming fluorinated aziridines) or coordination chemistry with transition metals (Pd, Cu). Characterize products via SC-XRD and TGA to assess structural integrity and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.